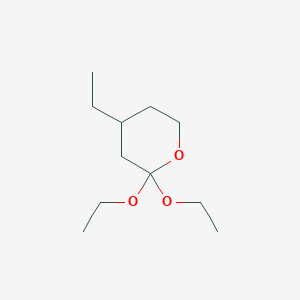

2,2-Diethoxy-4-ethyloxane

Descripción

2,2-Diethoxy-4-ethyloxane is a cyclic ether derivative characterized by a six-membered oxane (tetrahydropyran) ring with two ethoxy (-OCH₂CH₃) substituents at the 2-position and an ethyl (-CH₂CH₃) group at the 4-position. This compound is notable for its structural complexity, combining ether functionalities with alkyl branching, which influences its physical and chemical properties. It is primarily utilized in organic synthesis as a solvent or intermediate, particularly in reactions requiring controlled steric and electronic environments.

Propiedades

Número CAS |

139054-17-4 |

|---|---|

Fórmula molecular |

C11H22O3 |

Peso molecular |

202.29 g/mol |

Nombre IUPAC |

2,2-diethoxy-4-ethyloxane |

InChI |

InChI=1S/C11H22O3/c1-4-10-7-8-14-11(9-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |

Clave InChI |

OJAJCDRISNDLQD-UHFFFAOYSA-N |

SMILES |

CCC1CCOC(C1)(OCC)OCC |

SMILES canónico |

CCC1CCOC(C1)(OCC)OCC |

Sinónimos |

2H-Pyran,2,2-diethoxy-4-ethyltetrahydro-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

To contextualize 2,2-Diethoxy-4-ethyloxane, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison:

Structural Analog: 4-Ethyl-1,3,2-dioxathiolane 2-Oxide

The compound 4-ethyl-1,3,2-dioxathiolane 2-oxide (CAS 1469-72-3) shares a heterocyclic backbone but differs in substituents and functional groups. Key distinctions include:

Key Findings :

- The sulfoxide group in 4-ethyl-1,3,2-dioxathiolane 2-oxide confers higher polarity and reactivity compared to the ether-dominated 2,2-Diethoxy-4-ethyloxane .

- The six-membered oxane ring in 2,2-Diethoxy-4-ethyloxane may enhance steric stability, making it preferable for reactions requiring bulky environments.

Functional Analog: 2-Ethoxy Tetrahydropyran

Another analogous compound, 2-ethoxy tetrahydropyran (simplified oxane derivative), lacks the 4-ethyl and second ethoxy group. This absence reduces steric hindrance and alters solubility:

| Property | 2,2-Diethoxy-4-ethyloxane | 2-Ethoxy Tetrahydropyran |

|---|---|---|

| Boiling Point | Estimated >200°C (theoretical) | ~165°C (literature) |

| Solubility in Water | Low (alkyl dominance) | Moderate (single ether group) |

| Synthetic Utility | Niche applications | Broad solvent use |

Key Findings :

- The dual ethoxy groups in 2,2-Diethoxy-4-ethyloxane significantly reduce water solubility compared to mono-ether analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.